Lefamulin

Übersicht

Beschreibung

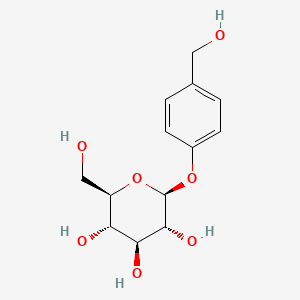

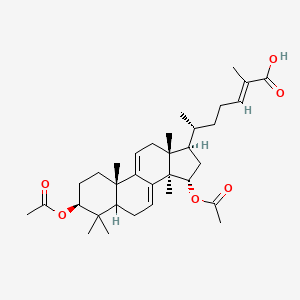

Lefamulin ist ein Pleuromutilin-Antibiotikum, das zur Behandlung von ambulant erworbener bakterieller Pneumonie eingesetzt wird. Es ist sowohl in oraler als auch in intravenöser Formulierung erhältlich. This compound wurde im August 2019 in den Vereinigten Staaten und im Juli 2020 in der Europäischen Union für die medizinische Anwendung zugelassen . Diese Verbindung zeichnet sich durch ihren einzigartigen Wirkmechanismus aus, der die Hemmung der bakteriellen Proteinsynthese durch Bindung an die 50S-Ribosomen-Untereinheit beinhaltet .

Wissenschaftliche Forschungsanwendungen

Lefamulin has a wide range of scientific research applications:

Chemistry: In chemistry, this compound is studied for its unique structure and mechanism of action.

Medicine: In medicine, this compound is primarily used to treat community-acquired bacterial pneumonia.

Industry: In the pharmaceutical industry, this compound is produced and marketed under the brand name Xenleta.

Wirkmechanismus

Target of Action

Lefamulin, also referred to as BC-3781, is a semi-synthetic pleuromutilin antibiotic . It primarily targets the 50S bacterial ribosomal subunit in the peptidyl transferase center . This target plays a crucial role in bacterial protein synthesis .

Mode of Action

This compound inhibits bacterial protein synthesis by preventing the binding of transfer RNA (tRNA) for peptide transfer . It achieves this through a unique model of tight-fit binding to the A and P sites of the 50S ribosomal subunit . This interaction results in an ‘induced fit’ that tightens the binding pocket around this compound .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the protein synthesis pathway of bacteria . By binding to the 50S bacterial ribosomal subunit, this compound interferes with peptidyl transfer, preventing peptide bond formation and chain elongation . This disruption of protein synthesis inhibits bacterial growth and proliferation .

Pharmacokinetics

This compound has a volume of distribution ranging from 82.9 to 202.8 L, total clearance of 19.5 to 21.4 L/h, and a terminal elimination half-life of 6.9–13.2 h . Its oral bioavailability is about 25%, and consequently, the oral dose is 4 times higher (600 mg every 12 hours) than the IV dose (150 mg every 12 hours) .

Result of Action

The molecular and cellular effects of this compound’s action result in the suppression of bacterial protein synthesis, leading to the inhibition of bacterial growth and proliferation . It has shown activity against gram-positive bacteria including methicillin-resistant strains as well as atypical organisms often implicated in community-acquired bacterial pneumonia (CABP) .

Action Environment

Environmental factors such as the presence of comorbid disorders, demography, and the use of certain medications can influence the action, efficacy, and stability of this compound . For instance, factors such as chronic obstructive pulmonary disease (COPD), smoking, congestive heart failure, chronic liver, renal diseases, chronic alcoholism, diabetes mellitus, malignancies, and use of medicines such as proton pump inhibitors can enhance the chance of acquiring infections that this compound is used to treat .

Biochemische Analyse

Biochemical Properties

Lefamulin plays a crucial role in inhibiting bacterial protein synthesis. It interacts with the 50S ribosomal subunit, specifically binding to the peptidyl transferase center (PTC). This binding prevents the proper positioning of transfer RNA (tRNA) necessary for peptide transfer, thereby inhibiting protein synthesis . This compound’s interaction with the ribosomal PTC involves multiple hydrogen bonds, which induce a conformational change in the ribosome, enhancing its binding affinity .

Cellular Effects

This compound affects various cellular processes by inhibiting protein synthesis. This inhibition leads to a halt in bacterial growth and replication. In mammalian cells, this compound has been shown to modulate immune responses by reducing the infiltration of immune cells such as neutrophils, monocytes, and T-cells into infected tissues . Additionally, this compound influences cell signaling pathways and gene expression related to inflammation and immune response .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the peptidyl transferase center of the 50S ribosomal subunit. This binding prevents the proper alignment of tRNA, thereby inhibiting peptide bond formation and protein synthesis . This compound’s unique mechanism of action involves an induced fit that tightens the binding pocket around the antibiotic, enhancing its inhibitory effect . This mechanism is effective against both typical and atypical bacterial pathogens .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has demonstrated stability under acidic and photolytic conditions but degrades in oxidative, basic, and thermal humidity environments In vitro and in vivo studies have shown that this compound’s efficacy remains consistent over the course of treatment .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At therapeutic doses, this compound effectively reduces bacterial load and modulates immune responses without significant adverse effects . At higher doses, this compound has been associated with fetal loss, malformations, and decreased fetal weight in pregnant animals . These findings highlight the importance of careful dosage management in clinical settings.

Metabolic Pathways

This compound is metabolized primarily by cytochrome P450 enzymes, specifically CYP3A4 . It acts as both a substrate and an inhibitor of CYP3A4, which can influence the metabolism of other drugs. This compound’s metabolism involves oxidation and hydrolysis, leading to the formation of inactive metabolites . The metabolic pathways of this compound are crucial for understanding its pharmacokinetics and potential drug interactions.

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It has a high volume of distribution, indicating extensive tissue penetration . This compound concentrates significantly in lung tissue, which is beneficial for treating respiratory infections . The drug’s distribution is influenced by its binding to plasma proteins and its affinity for lung epithelial cells .

Subcellular Localization

This compound localizes primarily in the cytoplasm, where it interacts with bacterial ribosomes . Its activity is dependent on its ability to reach the ribosomal subunits within the bacterial cell. This compound’s subcellular localization is facilitated by its chemical structure, which allows it to penetrate bacterial cell walls and membranes . This localization is essential for its antibacterial efficacy.

Vorbereitungsmethoden

Lefamulin ist ein semisynthetisches Derivat von Pleuromutilin. Die Synthese umfasst mehrere wichtige Schritte:

Ausgangsmaterial: Die Synthese beginnt mit Pleuromutilin, das aus dem Pilz Pleurotus mutilis isoliert wird.

Chemische Modifikationen: Der Pleuromutilin-Kern unterliegt verschiedenen chemischen Modifikationen, einschließlich der Addition einer 2-(4-Amino-2-hydroxycyclohexyl)sulfanylacetat-Seitenkette.

Reaktionsbedingungen: Die Reaktionen beinhalten typischerweise die Verwendung von Lösungsmitteln wie Ethanol und Wasser sowie Reagenzien wie Natriumhydroxid. Die Reaktionsbedingungen werden sorgfältig kontrolliert, um sicherzustellen, dass die gewünschten Modifikationen ohne Abbau des Pleuromutilin-Kerns erreicht werden.

Industrielle Produktion: Im industriellen Maßstab beinhaltet die Synthese von this compound große Reaktionskessel und eine präzise Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Chemische Reaktionsanalyse

This compound unterliegt mehreren Arten von chemischen Reaktionen:

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung der Sulfanylacetat-Seitenkette.

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel und Basen.

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Chemie: In der Chemie wird this compound auf seine einzigartige Struktur und seinen Wirkmechanismus untersucht.

Medizin: In der Medizin wird this compound in erster Linie zur Behandlung von ambulant erworbener bakterieller Pneumonie eingesetzt.

Industrie: In der pharmazeutischen Industrie wird this compound unter dem Markennamen Xenleta hergestellt und vermarktet.

Wirkmechanismus

This compound übt seine Wirkung aus, indem es selektiv die bakterielle Proteinsynthese hemmt. Es bindet an das Peptidyltransferase-Zentrum der 50S-Ribosomen-Untereinheit und verhindert so die Bindung von Transfer-RNA zur Peptidübertragung . Diese Bindung führt zu einer induzierten Anpassung, die die Bindungstasche um this compound herum festzieht, wodurch die Proteinsynthese effektiv gehemmt wird und zum Tod der Bakterienzelle führt . Der einzigartige Wirkmechanismus von this compound reduziert die Wahrscheinlichkeit von Kreuzresistenz mit anderen Antibiotikaklassen .

Analyse Chemischer Reaktionen

Lefamulin undergoes several types of chemical reactions:

Substitution: The compound can undergo substitution reactions, particularly involving the sulfanylacetate side chain.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents and bases.

Vergleich Mit ähnlichen Verbindungen

Lefamulin gehört zur Klasse der Pleuromutilin-Antibiotika, zu denen auch andere Verbindungen wie Tiamulin und Valnemulin gehören . Im Vergleich zu diesen Verbindungen ist this compound einzigartig in seiner Fähigkeit, systemisch beim Menschen eingesetzt zu werden. Tiamulin und Valnemulin werden hauptsächlich in der Veterinärmedizin eingesetzt . Der einzigartige Wirkmechanismus und die breite Aktivität von this compound gegen sowohl grampositive als auch gramnegative Bakterien machen es zu einer wertvollen Ergänzung des Antibiotika-Arsenals .

Ähnliche Verbindungen

Tiamulin: Wird in der Veterinärmedizin bei Lungen- und Darminfektionen eingesetzt.

Valnemulin: Wird ebenfalls in der Veterinärmedizin eingesetzt, hauptsächlich bei Atemwegsinfektionen.

Retapamulin: Für die topische Anwendung beim Menschen bei Hautinfektionen zugelassen.

This compound zeichnet sich durch seinen systemischen Einsatz beim Menschen und seine Wirksamkeit gegen eine breite Palette von bakteriellen Krankheitserregern aus .

Eigenschaften

Key on ui mechanism of action |

Lefamulin inhibits prokaryotic ribosomal protein synthesis via its binding to the peptidyl transferase center (PTC) of the ribosomal bacterial 50S subunit. It inhibits protein translation through binding to both the A and P sites of the PTC via four hydrogen bonds, resulting in the interruption of peptide bond formation. Lefamulin's tricyclic mutilin core is the common moiety for binding of all members of its drug class, the pleuromutilins. Although the tricyclic motilin core doesn’t form any hydrogen bonds with the PTC nucleotides, it is stabilized or anchored by hydrophobic and Van der Waals interactions. Lefamulin exerts a selective inhibition of protein translation in eukaryotes, however, does not affect ribosomal translation of eukaryotes. Lefamulin demonstrates a unique induced-fit type of action that closes the binding pocket within a ribosome, conferring close contact of the drug to its target, therefore improving therapeutic efficacy. Because of its mechanism of action that differs from that of other antimicrobials, cross-resistance to other antibiotic classes is less likely. |

|---|---|

CAS-Nummer |

1061337-51-6 |

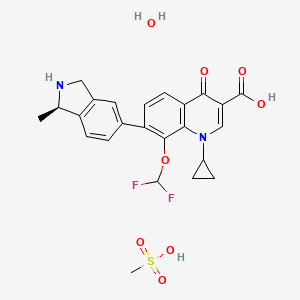

Molekularformel |

C28H45NO5S |

Molekulargewicht |

507.7 g/mol |

IUPAC-Name |

[(1S,2R,3S,4S,6R,7R,8R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[(1R,2R,4R)-4-amino-2-hydroxycyclohexyl]sulfanylacetate |

InChI |

InChI=1S/C28H45NO5S/c1-6-26(4)14-22(34-23(32)15-35-21-8-7-18(29)13-20(21)31)27(5)16(2)9-11-28(17(3)25(26)33)12-10-19(30)24(27)28/h6,16-18,20-22,24-25,31,33H,1,7-15,29H2,2-5H3/t16?,17-,18+,20+,21+,22+,24-,25-,26+,27-,28-/m0/s1 |

InChI-Schlüssel |

KPVIXBKIJXZQJX-CSOZIWFHSA-N |

SMILES |

CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CSC4CCC(CC4O)N)C |

Isomerische SMILES |

C[C@H]1[C@@H]([C@](C[C@H]([C@]2([C@H]3[C@@]1(CCC2C)CCC3=O)C)OC(=O)CS[C@@H]4CC[C@H](C[C@H]4O)N)(C)C=C)O |

Kanonische SMILES |

CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CSC4CCC(CC4O)N)C |

Aussehen |

Solid powder |

Siedepunkt |

618.6±55.0 |

Piktogramme |

Health Hazard |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

BC-3781; BC 3781; BC3781; Lefamulin; Xenleta |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

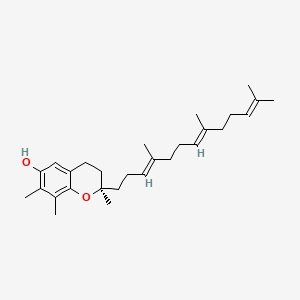

![(1S,3Z,5R,7R)-3-[(3,4-dihydroxyphenyl)-hydroxymethylidene]-6,6-dimethyl-5,7-bis(3-methylbut-2-enyl)-1-[(2S)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]bicyclo[3.3.1]nonane-2,4,9-trione](/img/structure/B1674626.png)

![5-[[(2S)-2-[[6-(cycloheptylmethylcarbamoyl)-1H-benzimidazole-5-carbonyl]amino]-3-(2-fluorophenyl)propanoyl]amino]benzene-1,3-dicarboxylic acid](/img/structure/B1674632.png)